![molecular formula C18H19IN2O3 B11551080 2-(3,4-dimethylphenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11551080.png)
2-(3,4-dimethylphenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylphenoxy group, an iodinated methoxyphenyl group, and an acetohydrazide moiety. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the preparation of 2-(3,4-dimethylphenoxy)acetohydrazide, which can be synthesized by reacting 3,4-dimethylphenol with chloroacetic acid to form 3,4-dimethylphenoxyacetic acid. This intermediate is then converted to its hydrazide form using hydrazine hydrate .
The next step involves the condensation of 2-(3,4-dimethylphenoxy)acetohydrazide with 3-iodo-4-methoxybenzaldehyde under acidic or basic conditions to form the final product, 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide include:
2-(3,4-Dimethylphenoxy)acetohydrazide: Lacks the iodinated methoxyphenyl group, making it less versatile.
2-(2,3-Dimethylphenoxy)acetohydrazide: Similar structure but with different substitution patterns on the phenyl ring
Properties
Molecular Formula |
C18H19IN2O3 |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19IN2O3/c1-12-4-6-15(8-13(12)2)24-11-18(22)21-20-10-14-5-7-17(23-3)16(19)9-14/h4-10H,11H2,1-3H3,(H,21,22)/b20-10+ |
InChI Key |
FRUJWNJDPYBAME-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)I)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)I)C |
Origin of Product |
United States |
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